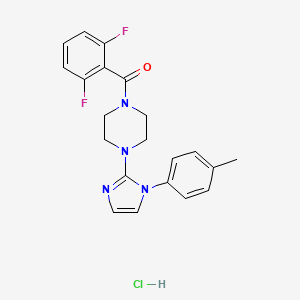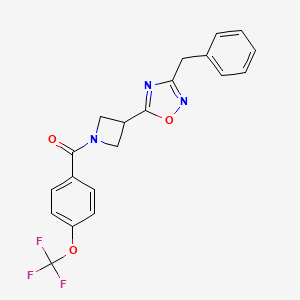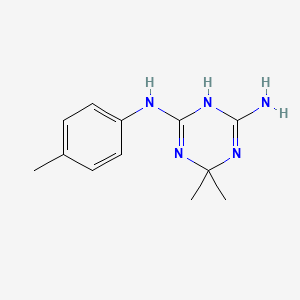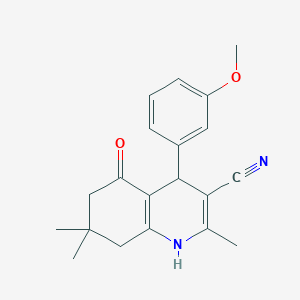![molecular formula C11H22N2O4S B2612962 Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate CAS No. 625106-55-0](/img/structure/B2612962.png)
Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms in the molecule. Unfortunately, the specific molecular structure for “Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate” is not available in the sources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the sources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as boiling point, density, and solubility. The specific physical and chemical properties for “this compound” are not detailed in the sources .科学的研究の応用
Thermophysical Property Measurements
Research has focused on the thermophysical properties of mixtures containing tert-butyl ethers, such as methyl tert-butyl ether (MTBE) and others, due to their relevance in improving gasoline's octane rating and reducing exhaust pollution. Studies have aimed to develop a set of recommended values for binary and ternary mixtures' vapor-liquid equilibria and related properties, contributing to a better understanding of these substances in various applications (Marsh, Niamskul, Gmehling, & Bölts, 1999).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of ethers like ethyl tert-butyl ether (ETBE) have been extensively reviewed, highlighting microorganisms' ability to degrade ETBE aerobically in soil and groundwater. These studies provide insights into the aerobic biodegradation pathways, the role of specific genes in the transformation of ETBE, and the impact of co-contaminants on the biodegradation process. Understanding these processes is crucial for developing strategies for the bioremediation of ether-contaminated environments (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Microbial Degradation
The microbial degradation of tert-butyl ethers like MTBE in subsurface environments has been reviewed, with a focus on the thermodynamics of degradation processes and aerobic pathways. This research contributes to understanding the conditions under which MTBE and tert-butyl alcohol (TBA) can be biodegraded and the potential limitations of these processes in remediation efforts (Schmidt, Schirmer, Weiss, & Haderlein, 2004).
Decomposition in Cold Plasma Reactors
Studies have also explored the decomposition of MTBE by adding hydrogen in cold plasma reactors, providing alternative methods for converting MTBE into less harmful substances. These findings have implications for the development of technologies to mitigate the environmental impact of MTBE contamination (Hsieh, Tsai, Chang, & Tsao, 2011).
Synthetic Applications
The catalytic non-enzymatic kinetic resolution of compounds, including those related to tert-butyl ethers, has been reviewed, highlighting advancements in asymmetric synthesis and the development of chiral catalysts for asymmetric reactions. This research is relevant for the synthesis of enantiopure compounds, contributing to the field of organic synthesis and pharmaceutical chemistry (Pellissier, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)12-4-5-13-6-8-18(15,16)9-7-13/h4-9H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQENJNMCQNZXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCS(=O)(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol](/img/structure/B2612880.png)


![Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B2612887.png)
![N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2612888.png)



![Tert-butyl 7-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2612896.png)

![2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2612898.png)


![2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2612902.png)
